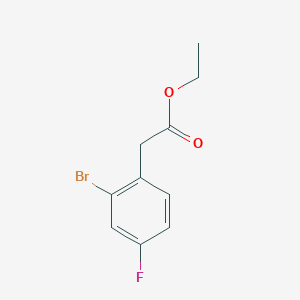

Ethyl 2-(2-bromo-4-fluorophenyl)acetate

Description

Contextualization within Halogenated Aryl Acetates and Fluorine-Containing Aromatics

Ethyl 2-(2-bromo-4-fluorophenyl)acetate belongs to the classes of halogenated aryl acetates and fluorine-containing aromatic compounds. The incorporation of halogen atoms, particularly fluorine, into organic molecules is a widely employed strategy in medicinal chemistry, materials science, and agrochemical development. fluorochem.co.uk Fluorine substitution can significantly alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and bioavailability. fluorochem.co.ukalfa-chemistry.com Fluorinated aromatic compounds are frequently used as intermediates or end-products in the synthesis of pharmaceuticals. alfa-chemistry.com

Halogenated aryl compounds, in general, are versatile substrates in a variety of cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.govbris.ac.uk The presence of both bromine and fluorine on the aromatic ring of this compound provides multiple reaction sites, allowing for selective chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrFO₂ |

| Average Mass | 261.090 g/mol |

| Monoisotopic Mass | 259.984820 u |

Note: Data sourced from public chemical databases. chemspider.com

Significance as a Precursor and Building Block in Complex Molecule Synthesis

The primary significance of this compound lies in its role as a versatile building block for the synthesis of more elaborate molecular structures. chemimpex.comnih.gov In drug discovery and development, synthetic strategies that utilize such fluorinated building blocks are a dominant approach. tandfonline.comnih.gov The compound serves as a key intermediate, providing a foundational scaffold that can be chemically modified in subsequent steps to produce target molecules with desired biological activities. chemimpex.com For example, related 2-bromo-4-fluorophenyl structures are used as starting materials for the synthesis of heterocyclic compounds with potential anti-inflammatory properties. zsmu.edu.ua Similarly, analogous acetate (B1210297) building blocks are employed to create synthons for dual-target hypoglycemic agents. mdpi.com

Overview of Synthetic Utility in Organic Chemistry Research

The synthetic utility of this compound is derived from the reactivity of its functional groups: the bromo- and fluoro-substituted aryl ring and the ethyl ester. The carbon-bromine bond is particularly useful in a wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Hiyama couplings, which are used to form new carbon-carbon bonds. chemimpex.comorganic-chemistry.org The presence of the halogen atoms also makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions under specific conditions.

The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides or used in further coupling reactions. The α-carbon to the ester group can also be deprotonated to form an enolate, enabling its participation in various alkylation and condensation reactions. This multifaceted reactivity allows chemists to use the compound in diverse synthetic pathways to access a wide range of complex organic compounds. chemimpex.com

Table 2: Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Aryl Bromide | Palladium-catalyzed Cross-Coupling | Biaryls, Aryl-alkenes, Aryl-alkynes |

| Aryl Bromide | Nucleophilic Aromatic Substitution | Aryl ethers, Aryl amines |

| Ethyl Ester | Hydrolysis | Carboxylic Acids |

| Ethyl Ester | Aminolysis | Amides |

Scope and Objectives of Academic Investigations into this compound

Academic research involving this compound and similar structures is primarily driven by the continuous demand for novel molecules in fields like medicine and materials science. nih.gov Investigations often focus on developing new synthetic methodologies that leverage the unique reactivity of such halogenated building blocks. tandfonline.comnih.gov The objective is to devise efficient, selective, and scalable routes to synthesize structurally diverse compounds that would be difficult to access through other means. acs.org

Researchers explore the regioselective functionalization of the aromatic ring, aiming to control which halogen atom reacts in cross-coupling or substitution reactions. Studies also focus on its application in the total synthesis of natural products and their analogs, as well as in the creation of libraries of compounds for biological screening. The ultimate goal is to expand the synthetic chemist's toolkit and accelerate the discovery of new functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-bromo-4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJFKMVKDKLJGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503538 | |

| Record name | Ethyl (2-bromo-4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73225-44-2 | |

| Record name | Ethyl (2-bromo-4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 2 Bromo 4 Fluorophenyl Acetate

Established Retrosynthetic Pathways and Forward Synthesis Approaches

The retrosynthetic analysis of Ethyl 2-(2-bromo-4-fluorophenyl)acetate reveals key disconnections, primarily at the ester linkage and the carbon-bromine bond. This leads to logical forward synthesis strategies starting from more readily available precursors. The most common approaches involve the initial synthesis of 2-bromo-4-fluorophenylacetic acid, followed by its esterification.

Strategies Involving Halogenation of Phenylacetic Acid Derivatives

A primary strategy for the synthesis of the carboxylic acid precursor, 2-bromo-4-fluorophenylacetic acid, involves the direct halogenation of 4-fluorophenylacetic acid. The key challenge in this approach is achieving the desired regioselectivity, placing the bromine atom at the ortho position to the acetic acid moiety and meta to the fluorine atom.

Electrophilic aromatic substitution reactions are commonly employed for this purpose. The fluorine atom is an ortho-, para-directing group, while the acetic acid side chain is a deactivating group, which can complicate the regiochemical outcome. However, specific reaction conditions can favor the desired isomer. The use of N-bromosuccinimide (NBS) as a brominating agent is a common and effective method. organic-chemistry.org The reaction is often carried out in the presence of a catalyst to enhance the electrophilicity of the bromine. manac-inc.co.jp For instance, the mono-ortho-bromination of phenolic compounds using NBS has been achieved with high selectivity in the presence of an acid catalyst like para-toluenesulfonic acid (p-TsOH). nih.gov While 4-fluorophenylacetic acid is not a phenol, the principle of using a directing group and a suitable catalyst to control the position of bromination is a relevant strategy.

Another approach involves the bromination of a precursor where the ortho-position is activated. For example, starting with 4-fluoroaniline (B128567), acetylation can be performed to protect the amino group, followed by bromination. The acetamido group is a strong ortho-, para-director, which would favor the introduction of bromine at the 2-position. Subsequent removal of the acetyl group and conversion of the amino group to the acetic acid side chain via a Sandmeyer-type reaction or other functional group interconversions would lead to the desired 2-bromo-4-fluorophenylacetic acid. A patent describes the preparation of 2-bromo-4-fluoroacetanilide from 4-fluoroaniline through acetylation and subsequent bromination using hydrobromic acid in the presence of an oxidizing agent. google.com

Table 1: Comparison of Halogenation Reagents for Aromatic Bromination

| Reagent | Advantages | Disadvantages | Typical Conditions |

| N-Bromosuccinimide (NBS) | Easy to handle solid, selective. organic-chemistry.org | Can require a catalyst for less reactive substrates. | Acetonitrile (B52724), room temperature to reflux, often with a catalyst like p-TsOH. nih.gov |

| Bromine (Br₂) | Highly reactive, cost-effective. | Corrosive and hazardous liquid, can lead to over-bromination. | Acetic acid or other polar solvents, often with a Lewis acid catalyst. |

| Hydrobromic Acid/Oxidant | In situ generation of bromine, can be more selective. google.com | Requires careful control of stoichiometry. | Aqueous or acidic media, with an oxidant like H₂O₂. google.com |

Esterification Methods for Carboxylic Acid Precursors

Once 2-bromo-4-fluorophenylacetic acid is obtained, the final step is its conversion to the corresponding ethyl ester. The most common and well-established method for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. uakron.edu The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester. The water formed during the reaction is often removed to further favor product formation.

The general procedure for Fischer esterification involves refluxing the carboxylic acid and ethanol with a catalytic amount of concentrated sulfuric acid for several hours. uakron.eduyoutube.com The workup typically involves neutralizing the excess acid, washing with water and brine, drying the organic layer, and purifying the ester by distillation or chromatography.

Table 2: Common Catalysts for Fischer Esterification

| Catalyst | Typical Loading | Reaction Conditions | Notes |

| Sulfuric Acid (H₂SO₄) | Catalytic (e.g., 2 drops) | Reflux in excess alcohol. uakron.edu | Strong dehydrating agent, can cause side reactions at high temperatures. |

| Hydrochloric Acid (HCl) | Catalytic | Reflux in excess alcohol. | Can be generated in situ from acetyl chloride and alcohol. |

| p-Toluenesulfonic Acid (p-TsOH) | Catalytic | Reflux in excess alcohol, often with azeotropic removal of water. | Solid, easier to handle than sulfuric acid. |

Introduction of Halogen and Fluoro Substituents via Aromatic Functionalization

An alternative retrosynthetic approach involves constructing the substituted phenylacetic acid from a pre-functionalized aromatic ring. This strategy starts with a benzene (B151609) derivative already containing the desired bromo and fluoro substituents, such as 1-bromo-3-fluorobenzene. The acetic acid side chain can then be introduced through various methods.

One common method is the Friedel-Crafts acylation, where the aromatic ring is reacted with an acylating agent like chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an α-chloroacetophenone derivative. Subsequent reduction of the ketone and hydrolysis of the chloride would yield the desired phenylacetic acid.

Another route involves the conversion of a substituted benzyl (B1604629) halide. For example, 2-bromo-4-fluorotoluene (B74383) can be subjected to radical bromination to form 2-bromo-4-fluorobenzyl bromide. This can then be converted to the corresponding nitrile by reaction with a cyanide salt, followed by hydrolysis of the nitrile to the carboxylic acid. A patent describes a method for preparing 4-bromo-2,3,5,6-tetrafluorophenylacetic acid starting from bromopentafluorobenzene, which undergoes nucleophilic substitution with diethyl malonate, followed by hydrolysis and decarboxylation, illustrating the construction of the acetic acid moiety on a highly halogenated ring. google.com

Novel and Advanced Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods that could be applied to the synthesis of this compound.

Chemo-, Regio-, and Stereoselective Synthesis (if applicable)

For a molecule like this compound, stereoselectivity is not a concern as it does not possess a chiral center. However, achieving high chemo- and regioselectivity is crucial. Modern synthetic methods often employ directing groups to control the position of functionalization on an aromatic ring. For instance, the development of catalysts that can selectively activate a specific C-H bond for halogenation would be a significant advancement. While not specifically reported for this molecule, research into directed C-H activation is a rapidly growing field.

Metal-Catalyzed Coupling Reactions in Precursor Formation

Metal-catalyzed cross-coupling reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, which can be strategically employed in the synthesis of the precursors to this compound. For example, a Suzuki or Negishi coupling reaction could be used to introduce the acetic acid ester moiety. This would involve the coupling of a di-halogenated benzene derivative (e.g., 1,3-dibromo-5-fluorobenzene) with a suitable organometallic reagent containing the ethyl acetate (B1210297) group.

Palladium-catalyzed reactions are particularly prevalent in this area. hud.ac.uk For instance, a palladium catalyst could be used to couple an aryl halide with a malonate ester, followed by hydrolysis and decarboxylation to yield the phenylacetic acid derivative. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these coupling reactions.

Chemical Reactivity and Transformation Pathways of Ethyl 2 2 Bromo 4 Fluorophenyl Acetate

Reactivity of the Aryl Bromide Moiety

The presence of a bromine atom on the aromatic ring is a key feature for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic environment of the phenyl ring, influenced by the fluorine atom and the ethyl acetate (B1210297) group, modulates the reactivity of the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality of Ethyl 2-(2-bromo-4-fluorophenyl)acetate is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems and other complex architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This method is widely used for the formation of C(sp²)–C(sp²) bonds. For this compound, a typical Suzuki-Miyaura reaction would involve its reaction with an arylboronic acid to yield a substituted ethyl 2-(4-fluorobiphenyl)acetate derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. yonedalabs.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction results in the formation of a new carbon-carbon bond at the vinylic position. When reacting with an alkene like styrene, this compound would be expected to yield a stilbene (B7821643) derivative. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in its application. nih.gov

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira reaction is a reliable method for the synthesis of arylalkynes. The reaction of this compound with a terminal alkyne would produce the corresponding ethyl 2-(2-(alkynyl)-4-fluorophenyl)acetate. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.govorganic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgnih.gov This reaction is known for its high functional group tolerance and is a powerful tool for C-C bond formation. The coupling of this compound with an organozinc reagent, such as an alkylzinc or arylzinc halide, would lead to the corresponding substituted phenylacetate (B1230308) derivative. uni-muenchen.deresearchgate.net

Below is a table summarizing typical components for these cross-coupling reactions with this compound as the substrate.

| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Na₂CO₃, K₃PO₄ | Ethyl 2-(substituted-biphenyl)acetate |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Ethyl 2-(2-styryl-4-fluorophenyl)acetate |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | Ethyl 2-(2-(alkynyl)-4-fluorophenyl)acetate |

| Negishi | Organozinc reagent | Pd(PPh₃)₄, Ni(acac)₂ | Not required | Ethyl 2-(2-alkyl/aryl-4-fluorophenyl)acetate |

Nucleophilic Aromatic Substitution (SNAr) on the Activated Aromatic Ring

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups on the aromatic ring can facilitate Nucleophilic Aromatic Substitution (SNAr) reactions. youtube.commasterorganicchemistry.com The fluorine atom and the ethyl acetate group on the phenyl ring of this compound have an electron-withdrawing effect, which can activate the ring for nucleophilic attack, particularly at the carbon bearing the bromine atom.

The mechanism of an SNAr reaction typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the bromide ion). libretexts.org Strong nucleophiles such as alkoxides, thiolates, or amines can be used to displace the bromide. The reaction is generally favored by polar aprotic solvents.

Magnesium and Lithium Halogen Exchange for Grignard and Organolithium Reagents

The aryl bromide can be converted into highly reactive organometallic reagents through halogen-metal exchange.

Grignard Reagents: Reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would lead to the formation of the corresponding Grignard reagent. adichemistry.comwikipedia.org The formation of Grignard reagents involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com These organomagnesium compounds are potent nucleophiles and strong bases, and they can react with a wide range of electrophiles. However, the presence of the ester group in the same molecule can lead to self-condensation or other side reactions, which may require the use of low temperatures or protective group strategies.

Organolithium Reagents: Similarly, treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can induce a lithium-halogen exchange to generate the corresponding aryllithium species. wikipedia.orglibretexts.org These organolithium reagents are even more reactive than their Grignard counterparts and are highly valuable in synthesis for forming new carbon-carbon bonds. taylorandfrancis.com As with Grignard reagents, the ester functionality's reactivity must be considered.

Transformations Involving the Ester Functional Group

The ethyl ester group of this compound is susceptible to various transformations, most notably hydrolysis and transesterification.

Hydrolysis to the Corresponding Carboxylic Acid

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-bromo-4-fluorophenyl)acetic acid, under either acidic or basic conditions.

Base-Mediated Hydrolysis (Saponification): This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like ethanol (B145695) or methanol (B129727) to ensure miscibility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. A subsequent acidification step is required to protonate the resulting carboxylate salt to yield the free carboxylic acid.

Acid-Catalyzed Hydrolysis: This reaction is carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. This is an equilibrium process, and the use of a large excess of water can drive the reaction to completion. For some substrates, vigorous conditions, such as a mixture of aqueous hydrobromic acid and acetic acid at reflux, may be necessary to achieve complete hydrolysis. beilstein-journals.orgnih.gov

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction is typically catalyzed by either an acid or a base. The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is usually used in large excess, or one of the products (in this case, ethanol) is removed from the reaction mixture as it is formed. This allows for the synthesis of a variety of different esters of 2-(2-bromo-4-fluorophenyl)acetic acid, which can be useful for modifying the physical properties of the molecule or for subsequent synthetic steps.

Condensation Reactions (e.g., Claisen, Dieckmann)

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. For esters like this compound, which possess an α-hydrogen, the Claisen condensation is a particularly relevant transformation. libretexts.org This reaction involves the base-mediated self-condensation of two ester molecules to form a β-keto ester. openstax.org

The mechanism begins with the deprotonation of the α-carbon by a strong base, typically the corresponding alkoxide (e.g., sodium ethoxide), to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. libretexts.org The subsequent elimination of an alkoxide leaving group from the tetrahedral intermediate yields the β-keto ester product. openstax.org For this compound, the self-condensation would theoretically produce Ethyl 2-(2-bromo-4-fluorophenyl)-3-oxo-4-(2-bromo-4-fluorophenyl)butanoate. A full equivalent of base is required, as the resulting β-keto ester is more acidic than the starting ester and will be deprotonated, driving the reaction to completion. libretexts.org

Mixed Claisen condensations, reacting this compound with a different ester, are also possible. To avoid a mixture of products, the second ester should ideally lack α-hydrogens (e.g., ethyl benzoate, ethyl formate) or be significantly more reactive.

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, leading to the formation of cyclic β-keto esters from diesters. masterorganicchemistry.com This reaction is not directly applicable to a single molecule of this compound but is a relevant pathway for derivatives where this moiety is incorporated into a larger molecule containing a second, appropriately positioned ester group to form a five- or six-membered ring. masterorganicchemistry.com

Reactivity at the Alpha-Carbon of the Acetate Moiety

The presence of a hydrogen atom on the carbon alpha to the ester carbonyl group is a key feature defining the reactivity of this compound. This proton is acidic due to the electron-withdrawing effect of the adjacent carbonyl group, enabling the formation of a nucleophilic enolate.

Enolate Formation and Alkylation/Arylation Reactions

The α-hydrogen of this compound can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively form a lithium enolate. libretexts.org This enolate is a potent nucleophile, capable of reacting with various electrophiles. libretexts.org

A primary application of this reactivity is in alkylation reactions. The enolate can react with alkyl halides in an SN2-type mechanism to form a new carbon-carbon bond at the α-position. libretexts.org For successful alkylation and to minimize competing elimination reactions, primary and methyl halides are the preferred electrophiles. youtube.com Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products. libretexts.orgyoutube.com

| Reactant | Alkylating Agent | Product |

| This compound | Methyl iodide | Ethyl 2-(2-bromo-4-fluorophenyl)propanoate |

| This compound | Benzyl (B1604629) bromide | Ethyl 2-(2-bromo-4-fluorophenyl)-3-phenylpropanoate |

| This compound | Ethyl bromoacetate | Diethyl 2-(2-bromo-4-fluorophenyl)succinate |

Beyond alkylation, the α-position can also be arylated. While direct SNAr reactions with activated aryl halides are possible, modern methods often employ transition-metal catalysis. Copper- or palladium-catalyzed cross-coupling reactions between the enolate and aryl halides or other aryl sources provide an efficient route to α-aryl esters. mdpi.comwits.ac.za These methods have expanded the scope of α-arylation, allowing for the synthesis of molecules with a quaternary carbon center bearing an aromatic group. wits.ac.za

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In its classic form, the reaction involves a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups (like diethyl malonate or ethyl cyanoacetate) reacting with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorophenyl Ring

The 2-bromo-4-fluorophenyl ring of the molecule is a substrate for aromatic substitution reactions, with the existing substituents dictating the regioselectivity and feasibility of further functionalization.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, forming an aryllithium intermediate that can be trapped by an electrophile. organic-chemistry.org Halogens can function as DMGs.

In this compound, the bromine atom at the C2 position can act as a DMG. Treatment with a strong base like n-butyllithium or s-butyllithium at low temperatures could potentially deprotonate the C3 position, which is ortho to the bromine. The fluorine atom at C4 is a weaker DMG compared to bromine. The resulting lithiated species can then react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl (B83357) chlorides) to introduce a new substituent specifically at the C3 position. This strategy offers a predictable way to synthesize polysubstituted aromatic compounds. organic-chemistry.orgharvard.edu

Further Functionalization of the Fluorine-Substituted Aromatic Ring

The aromatic ring can be modified through both electrophilic and nucleophilic substitution pathways.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. total-synthesis.com The regiochemical outcome is governed by the directing effects of the existing substituents: the fluorine, the bromine, and the ethyl-2-acetate group (-CH(R)COOEt).

Fluorine and Bromine: Halogens are deactivating yet ortho, para-directing groups. libretexts.org They withdraw electron density from the ring inductively, making it less reactive than benzene (B151609), but they can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

Ethyl-2-acetate group: This alkyl-type substituent is generally considered weakly activating and ortho, para-directing.

The positions on the ring are C3, C5, and C6.

C5: This position is ortho to the fluorine and meta to the bromine and the ester group.

C6: This position is ortho to the ester group and meta to both halogens.

C3: This position is ortho to the bromine and meta to the fluorine and the ester group.

| Substituent | Type | Directing Effect |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -CH(R)COOEt | Activating (Alkyl part) | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions involve the replacement of a leaving group on the ring by a nucleophile. youtube.com These reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. openstax.org The 2-bromo-4-fluorophenyl ring in the title compound is substituted with electron-withdrawing halogens. This can make the ring susceptible to nucleophilic attack, potentially leading to the displacement of either the fluorine or the bromine atom. Fluorine is generally a better leaving group than bromine in SNAr reactions. Attack by a strong nucleophile (e.g., an alkoxide, amine, or thiol) could lead to substitution, although this typically requires forcing conditions or additional activating groups (like a nitro group) on the ring. openstax.orglibretexts.org

Applications of Ethyl 2 2 Bromo 4 Fluorophenyl Acetate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The strategic placement of reactive sites on Ethyl 2-(2-bromo-4-fluorophenyl)acetate makes it an ideal starting material for the synthesis of a wide array of intricate organic structures. Its utility is particularly pronounced in the construction of heterocyclic systems and polyfunctionalized aromatic compounds.

Construction of Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound serves as a key building block in the synthesis of various heterocyclic frameworks, including quinazolinones and oxindoles.

Quinazolinones: The synthesis of quinazolinone derivatives, a class of compounds with a broad spectrum of biological activities, can be achieved using this compound. A common strategy involves the initial conversion of the ester to an amide, followed by a palladium-catalyzed intramolecular cyclization. The bromo- and fluoro-substituents can be retained in the final product or further functionalized.

Oxindoles: The oxindole (B195798) scaffold is a privileged structure in many natural products and pharmaceuticals. Intramolecular cyclization of derivatives of this compound, often facilitated by palladium catalysis, provides an efficient route to 3-substituted oxindoles. The reaction typically proceeds via an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular carbopalladation and subsequent reductive elimination.

| Heterocyclic System | Synthetic Strategy | Key Reaction Type |

| Quinazolinones | Amidation followed by intramolecular cyclization | Palladium-catalyzed C-N bond formation |

| Oxindoles | Intramolecular cyclization of amide derivatives | Palladium-catalyzed C-C bond formation |

Preparation of Polyfunctionalized Aromatic Compounds

The bromine atom on the phenyl ring of this compound is a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. This allows for the synthesis of highly substituted and complex aromatic compounds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between the aryl bromide of this compound and various organoboron reagents, such as arylboronic acids or esters. This reaction is highly tolerant of various functional groups and allows for the introduction of diverse aryl and heteroaryl substituents.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in synthesizing arylalkynes, which are valuable intermediates for further transformations and are present in many functional materials and biologically active molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds between the aryl bromide and a wide range of primary and secondary amines, including heterocyclic amines. wikipedia.org This method provides a direct route to arylamines, which are prevalent in pharmaceuticals and other specialty chemicals.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Organoboron reagent (e.g., arylboronic acid) | C-C (Aryl-Aryl) | Palladium catalyst |

| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) | Palladium and Copper catalysts |

| Buchwald-Hartwig | Amine (primary or secondary) | C-N (Aryl-Amine) | Palladium catalyst |

Role in Medicinal Chemistry Precursor Synthesis (focus on synthetic utility, not biological activity)

In the realm of medicinal chemistry, this compound serves as a crucial precursor for the synthesis of various scaffolds that are central to the development of therapeutic agents. Its utility lies in its ability to be transformed into complex molecules with desired pharmacophores.

One notable application is in the synthesis of precursors for kinase inhibitors. For instance, the core structure of certain Janus kinase (JAK) inhibitors can be constructed using this starting material. The phenylacetate (B1230308) moiety can be elaborated, and the bromo and fluoro substituents can be strategically utilized to introduce functionalities that are key for binding to the target enzyme.

Utility in the Synthesis of Agrochemicals and Specialty Chemicals

The structural motifs accessible from this compound are also relevant to the agrochemical industry. The synthesis of novel fungicides and herbicides often relies on the construction of specific heterocyclic and polyfunctionalized aromatic systems.

For example, this compound can be a precursor in the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. nih.gov The synthesis of these agrochemicals often involves the creation of complex amide or pyrazole (B372694) carboxamide structures, where the substituted phenyl ring provided by this compound is a key component. Similarly, in the development of new herbicides, such as those based on the pyridinone scaffold, this starting material can be employed to introduce the necessary substituted aromatic fragments.

Contributions to Organic Synthesis Method Development

Beyond its role as a building block for specific target molecules, this compound has also been utilized in the development of new synthetic methodologies. Its well-defined reactivity makes it a suitable substrate for testing and optimizing new catalytic systems and reaction conditions.

For instance, it has been employed as a model substrate in the development of novel palladium-catalyzed cross-coupling reactions, including those that proceed under milder conditions or with higher efficiency. Furthermore, its structure is amenable to the design of cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These studies contribute to the broader field of organic synthesis by expanding the repertoire of available transformations.

Library Synthesis and Combinatorial Chemistry Applications

Combinatorial chemistry and the synthesis of compound libraries are powerful tools in drug discovery and materials science for the rapid identification of molecules with desired properties. This compound is a valuable scaffold for such endeavors due to its multiple points of diversification.

The ester group can be converted to a variety of amides or other functional groups. The bromine atom allows for the introduction of a wide range of substituents via cross-coupling reactions. This dual functionality enables the creation of large and diverse libraries of compounds from a single, readily available starting material. The use of solid-phase synthesis techniques, where the molecule is attached to a resin, can further streamline the process of library generation and purification. crsubscription.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Ethyl 2 2 Bromo 4 Fluorophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Different types of NMR spectroscopy are used to analyze the hydrogen, carbon, and fluorine atoms within Ethyl 2-(2-bromo-4-fluorophenyl)acetate.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of hydrogen atoms and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl group and the aromatic protons are expected.

The ethyl group gives rise to two signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. This splitting pattern, a triplet and a quartet, is a classic signature of an ethyl group due to the coupling between the adjacent CH₂ and CH₃ groups. The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons will appear as multiplets, with their chemical shifts and coupling constants influenced by the bromine and fluorine substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~1.25 | Triplet | ~7.1 |

| CH₂ (ethyl) | ~4.20 | Quartet | ~7.1 |

| Ar-H | ~7.10-7.60 | Multiplet | - |

| CH (acetate) | ~3.80 | Singlet | - |

Note: The predicted chemical shifts are based on typical values for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, the benzylic carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the bromine and fluorine substituents. The carbonyl carbon typically appears at a significantly downfield chemical shift. Due to the presence of the highly electronegative fluorine atom, the carbon atoms on the aromatic ring will exhibit splitting in the ¹³C NMR spectrum, known as C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~61 |

| CH (acetate) | ~40 |

| Aromatic C | ~115-140 (with C-F coupling) |

| C=O (ester) | ~170 |

Note: The predicted chemical shifts are based on typical values for similar structural motifs and are subject to variations based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. The multiplicity of the signal will be influenced by coupling to the neighboring aromatic protons.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, a cross-peak between the methyl and methylene protons of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For example, an HMBC experiment could show a correlation between the methylene protons of the ethyl group and the carbonyl carbon, confirming the ester linkage. It would also help in assigning the quaternary carbons in the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₀BrFO₂), HRMS would be used to confirm its elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [C₁₀H₁₀⁷⁹BrFO₂]⁺ | 260.9848 | (Experimental Value) |

| [C₁₀H₁₀⁸¹BrFO₂]⁺ | 262.9828 | (Experimental Value) |

Note: The observed exact mass would be determined experimentally and is expected to be very close to the calculated value, typically within a few parts per million (ppm).

By combining the information from these various spectroscopic and analytical techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment for this compound, the molecule would first be ionized, often using a soft ionization technique like electrospray ionization (ESI) to form the protonated molecule [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The fragmentation of this compound is expected to follow characteristic pathways for phenylacetic esters. Key fragmentation events would likely include the loss of the ethoxy group (-OCH₂CH₃), the loss of ethanol (B145695) (HOCH₂CH₃), and cleavage of the bond between the aromatic ring and the side chain. The presence of bromine and fluorine isotopes (⁷⁹Br and ⁸¹Br) would result in distinctive isotopic patterns for bromine-containing fragments, aiding in their identification.

A plausible fragmentation pathway would involve the initial loss of an ethylene (B1197577) molecule (C₂H₄) from the ethyl ester group, followed by the loss of carbon dioxide (CO₂). Another significant fragmentation would be the cleavage of the C-C bond to generate a stable tropylium-like ion from the substituted phenyl ring.

Table 1: Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 261.0/263.0 | 215.0/217.0 | C₂H₅OH (Ethanol) | [C₈H₅BrFO]⁺ |

| 261.0/263.0 | 187.0/189.0 | C₂H₅OH + CO | [C₇H₅BrF]⁺ |

| 261.0/263.0 | 108.0 | C₈H₆BrO₂ | [C₂H₅]⁺ |

Note: The table presents predicted fragmentation patterns based on the chemical structure, as specific experimental MS/MS data for this compound is not widely available in published literature.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its ester and substituted aromatic functionalities.

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Other key vibrations include the C-O stretching of the ester, the C-F stretch, and the C-Br stretch. The aromatic ring would produce characteristic C-H and C=C stretching and bending vibrations.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch | Aryl |

| 2980-2850 | Medium | Aliphatic C-H Stretch | Ethyl group |

| 1750-1735 | Strong | C=O Stretch | Ester Carbonyl |

| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1250-1000 | Strong | C-O Stretch | Ester |

| 1250-1150 | Strong | C-F Stretch | Aryl-Fluorine |

Note: This data is predictive, based on characteristic IR frequencies for the functional groups present in the molecule.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring and the carbon backbone. Symmetrical stretching vibrations of the benzene ring, which are often weak in the IR spectrum, would be expected to show strong signals in the Raman spectrum. The C-Br and C-F bonds will also exhibit characteristic Raman shifts.

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

However, many similar compounds, such as Ethyl 2-bromo-2-(4-fluorophenyl)acetate, exist as liquids or low-melting solids at room temperature. chemimpex.com If this compound is a liquid under ambient conditions, X-ray crystallography would require growing a suitable single crystal at low temperatures. As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. A study on a related compound, Ethyl 2-(2,4-difluorophenyl)acetate, revealed a monoclinic crystal system after crystallization. researchgate.net Should a crystal structure for the title compound be determined, it would provide invaluable insight into its solid-state conformation and packing.

Chromatographic Methods for Purity Assessment and Isolation

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is an essential technique for assessing the purity of volatile and semi-volatile compounds like this compound. The compound is separated from impurities as it passes through a capillary column, and its concentration is measured by a detector. Purity levels for commercially available standards are often reported as ≥ 95% as determined by GC. chemimpex.com

A typical GC method for this analysis would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). The oven temperature would be programmed to start at a lower temperature and ramp up to ensure good separation of any volatile impurities from the main compound peak.

Several detectors can be used with GC for the analysis of this compound:

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and would provide high sensitivity for quantifying the purity of this compound.

Mass Spectrometer (MS): Coupling GC with a mass spectrometer (GC-MS) is the most powerful approach. It not only quantifies the compound but also provides mass spectral data that confirms the identity of the peak. The mass spectrum would show the molecular ion and characteristic fragment ions, allowing for unambiguous identification.

Electron Capture Detector (ECD): Due to the presence of two halogen atoms (bromine and fluorine), an ECD would be highly sensitive to this compound. This detector is selective for electrophilic compounds and would be useful for trace-level analysis.

Table 3: Illustrative Gas Chromatography (GC) Parameters

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Transfer Line | 280 °C |

Note: These parameters are illustrative and would require optimization for a specific instrument and application.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for the separation, identification, and quantification of individual components within a mixture. In the context of this compound, HPLC is instrumental in assessing the purity of the compound, identifying any process-related impurities, and monitoring the progress of its synthesis. The technique's high resolution and sensitivity make it an indispensable tool in both quality control and research environments.

The separation in HPLC is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The differential interactions of the analyte with the stationary and mobile phases lead to the separation of the components. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

A general approach for the HPLC analysis of this compound would involve a C18 column as the stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a buffer to control the pH. The precise ratio of the organic to the aqueous phase can be optimized to achieve the desired retention time and resolution.

Detection is commonly performed using an ultraviolet (UV) spectrophotometer, as the phenyl ring in this compound contains a chromophore that absorbs UV light. The selection of an appropriate wavelength is crucial for achieving high sensitivity.

The following data tables outline hypothetical, yet scientifically plausible, chromatographic conditions and expected outcomes for the analysis of this compound, based on methods for analogous compounds. These tables serve as a foundational guide for method development and validation.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Table 2: Expected Purity Analysis Results for a Synthesized Batch of this compound

| Peak Identification | Retention Time (min) | Area (%) |

| Solvent Peak | 2.1 | - |

| Impurity 1 | 4.5 | 0.2 |

| This compound | 8.3 | 99.7 |

| Impurity 2 | 10.2 | 0.1 |

It is imperative to note that for regulatory purposes or in a good manufacturing practice (GMP) environment, a dedicated method development and validation study for this compound would be required. This would involve assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is robust and reliable for its intended purpose.

Computational Chemistry and Theoretical Investigations of Ethyl 2 2 Bromo 4 Fluorophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For Ethyl 2-(2-bromo-4-fluorophenyl)acetate, these theoretical methods provide insights into its electronic behavior and spectroscopic characteristics.

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)

The electronic structure of this compound is characterized by the interplay of the phenyl ring, the bromine and fluorine substituents, and the ethyl acetate (B1210297) group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of the molecule's reactivity. The HOMO is primarily localized on the electron-rich phenyl ring, particularly on the carbon atoms bearing the bromine and fluorine atoms, which possess lone pairs of electrons. The LUMO, conversely, is expected to be centered on the electron-deficient carbonyl group of the ethyl acetate moiety.

The distribution of electron density, or charge distribution, is significantly influenced by the electronegative bromine and fluorine atoms, which withdraw electron density from the phenyl ring through the inductive effect. The oxygen atoms of the ester group also contribute to this electron-withdrawing effect. This results in a polarized molecule with regions of partial positive and partial negative charge. The carbon atom of the carbonyl group, for instance, carries a significant partial positive charge, making it susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Prediction of Spectroscopic Parameters (NMR, IR shifts)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) shifts, which are invaluable for experimental characterization.

For ¹H NMR, the chemical shifts of the protons on the phenyl ring are influenced by the electronic effects of the bromo and fluoro substituents. The protons ortho and para to the electron-withdrawing groups are expected to be shifted downfield (higher ppm values) compared to those in unsubstituted benzene (B151609). The protons of the ethyl group will appear as a characteristic quartet and triplet.

In ¹³C NMR, the carbon atoms directly attached to the electronegative halogens and oxygens will exhibit downfield shifts. The carbonyl carbon of the ester group is typically found at a significantly downfield position.

The predicted IR spectrum would show characteristic vibrational frequencies. A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1735-1750 cm⁻¹. Vibrations associated with the C-Br and C-F bonds would appear in the fingerprint region of the spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR (Aromatic H) | 7.2-7.8 ppm |

| ¹H NMR (CH₂) | ~4.2 ppm (quartet) |

| ¹H NMR (CH₃) | ~1.3 ppm (triplet) |

| ¹³C NMR (C=O) | ~170 ppm |

| IR (C=O stretch) | ~1740 cm⁻¹ |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational tool for investigating the reactivity and reaction mechanisms of organic molecules.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations can be employed to model various reactions involving this compound. For example, in a nucleophilic substitution reaction at the benzylic carbon, DFT can be used to map the potential energy surface, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition state. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state, providing insights into the reaction kinetics.

Prediction of Reactivity and Selectivity in Organic Reactions

DFT can predict the reactivity of different sites within the molecule. For instance, by calculating the Fukui functions or mapping the molecular electrostatic potential, one can identify the most likely sites for electrophilic and nucleophilic attack. The partial positive charge on the carbonyl carbon suggests its susceptibility to nucleophiles. The phenyl ring, while deactivated by the halogens, could still undergo electrophilic aromatic substitution, with DFT calculations helping to predict the regioselectivity (i.e., the preferred position of substitution).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of this compound and its interactions with other molecules over time.

The molecule possesses several rotatable bonds, including the C-C bond connecting the phenyl ring to the acetate group and the C-O bonds within the ester. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This is crucial for understanding how the molecule's shape influences its physical properties and biological activity if it were to interact with a receptor.

Furthermore, MD simulations can model the intermolecular interactions between molecules of this compound or its interactions with solvent molecules. These simulations can elucidate the nature and strength of non-covalent interactions, such as dipole-dipole interactions and van der Waals forces, which govern the condensed-phase behavior of the compound.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Chemoinformatics bridges the disciplines of chemistry, computer science, and information science to analyze and predict the properties of chemical compounds. A significant application within this field is the development of Quantitative Structure-Property Relationship (QSPR) models. These models are mathematical equations that correlate the structural or property descriptors of molecules with their physicochemical properties. By quantifying molecular characteristics, QSPR enables the prediction of a compound's behavior without the need for empirical testing, thereby accelerating research and development. This section focuses on the chemoinformatic analysis of this compound, detailing its calculated molecular descriptors and their relevance in predicting its chemical properties.

Quantitative Structure-Property Relationship (QSPR) studies are predicated on the principle that the chemical properties of a molecule are intrinsically linked to its structural and electronic features. By establishing a mathematical relationship between these features (descriptors) and a specific property, it becomes possible to predict that property for new or untested compounds. These descriptors can be categorized into several classes, including constitutional, topological, geometric, and electronic, each providing a different level of information about the molecule.

For this compound, a range of molecular descriptors have been calculated using computational tools to provide a comprehensive chemoinformatic profile. These descriptors are crucial for building QSPR models to predict various physicochemical properties such as boiling point, density, and solubility.

A fundamental set of calculated physicochemical properties and molecular descriptors for this compound are presented below. These values are derived from computational models and serve as the basis for QSPR studies.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C10H10BrFO2 |

| Molecular Weight | 261.09 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 3.15 |

| Topological Polar Surface Area (TPSA) | 26.30 Ų |

| Number of Rotatable Bonds | 4 |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Hydrogen Bond Donors | 0 |

| Molar Refractivity | 54.25 cm³ |

Detailed Research Findings from Computational Analysis:

In the absence of extensive published QSPR studies specifically for this compound, we can infer its likely chemical behavior based on its calculated descriptors and established QSPR principles.

Lipophilicity and Solubility: The octanol-water partition coefficient (LogP) is a critical descriptor for a compound's lipophilicity. The calculated LogP value of 3.15 for this compound suggests it is a moderately lipophilic compound. In QSPR models, LogP is often correlated with properties like aqueous solubility and membrane permeability. A higher LogP generally indicates lower water solubility.

Polarity and Intermolecular Interactions: The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good indicator of its ability to form hydrogen bonds. With a TPSA of 26.30 Ų, the compound has a relatively low polarity, which is consistent with its ester functionality. The number of hydrogen bond acceptors (2, from the oxygen atoms) and the absence of hydrogen bond donors further characterize its potential for intermolecular interactions. These descriptors are often used in QSPR models to predict properties like boiling point and viscosity.

Molecular Size and Shape: Molar refractivity (54.25 cm³) is a measure of the total polarizability of a mole of a substance and is dependent on temperature, the index of refraction, and pressure. It provides insights into the volume occupied by a molecule and is often used as a descriptor in QSPR models for properties related to molecular size and dispersion forces. The number of rotatable bonds (4) indicates a degree of conformational flexibility, which can influence its physical state and interactions with other molecules.

Further detailed molecular descriptors provide a more granular view of the molecule's topology and electronic distribution, which are essential for more sophisticated QSPR models.

| Descriptor Type | Descriptor Name | Predicted Value |

|---|---|---|

| Constitutional | Number of Atoms | 24 |

| Number of Heavy Atoms | 14 | |

| Number of Rings | 1 | |

| Topological | Balaban Index | 2.34 |

| Wiener Index | 218 | |

| Electronic | Polarizability | 21.51 ų |

| HOMO-LUMO Gap | Unavailable |

These descriptors, when used in conjunction with data from a series of related compounds, can be used to build robust QSPR models. For instance, the Wiener and Balaban indices are topological descriptors that encode information about the branching and connectivity of the molecule. In QSPR studies of halogenated aromatic compounds, such indices have been shown to correlate with properties like boiling point and chromatographic retention times.

While specific QSPR models for this compound are not publicly available, the chemoinformatic data presented here provides a solid foundation for the theoretical investigation of its chemical properties and for the future development of such predictive models.

Green Chemistry Principles in the Synthesis and Reactions of Ethyl 2 2 Bromo 4 Fluorophenyl Acetate

Development of Sustainable Synthetic Routes

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the minimization of solvent use or their replacement with more environmentally benign alternatives. acs.org In the context of synthesizing Ethyl 2-(2-bromo-4-fluorophenyl)acetate, which can be prepared through the esterification of 2-(2-bromo-4-fluorophenyl)acetic acid with ethanol (B145695), the choice of solvent plays a significant role.

Alternative Solvents:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) presents a non-toxic, non-flammable, and inexpensive alternative to organic solvents. Its properties can be tuned by adjusting temperature and pressure, and it allows for easy product separation.

Ionic Liquids: These salts, which are liquid at low temperatures, have negligible vapor pressure, reducing air pollution. Their properties can be tailored to specific reactions, and they can often be recycled.

Bio-based Solvents: Solvents derived from renewable resources, such as ethyl acetate (B1210297) or glycerol (B35011) derivatives, are gaining traction as greener alternatives. rsc.org For instance, ethyl acetate itself can be a suitable solvent for certain esterification reactions.

Solvent Minimization Strategies:

Solvent-free Reactions: Conducting reactions in the absence of a solvent is the most ideal green chemistry approach. jetir.org For the esterification to produce this compound, a high concentration of reactants or using one of the reactants (ethanol) in excess as both reactant and solvent can be explored.

Process Intensification: Techniques like continuous flow chemistry can significantly reduce the required solvent volumes compared to traditional batch processes. reachemchemicals.comwisdomlib.org

Below is a table comparing traditional and green solvents that could be considered for the synthesis of this compound.

| Solvent Category | Examples | Environmental/Safety Considerations |

| Traditional Solvents | Dichloromethane, Toluene, Diethyl Ether | Volatile, often toxic, flammable, contribute to air pollution. |

| Green Solvents | Water, Supercritical CO₂, Ethyl Acetate, Ionic Liquids | Lower toxicity, reduced volatility, often biodegradable, potential for recycling. rsc.org |

Catalysts are fundamental to green chemistry as they can increase reaction rates and selectivity, often under milder conditions, which reduces energy consumption and byproduct formation. wisdomlib.org For the synthesis of this compound, moving from traditional homogeneous acid catalysts like sulfuric acid to more sustainable options is a key goal.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This allows for easy separation of the catalyst from the product, facilitating its reuse and minimizing waste. mdpi.com Examples include:

Solid Acid Catalysts: Materials like sulfated zirconia, zeolites, and ion-exchange resins can effectively catalyze esterification reactions. researchgate.netmdpi.com They are generally non-corrosive and can be recycled multiple times.

Magnetically Recyclable Nanocatalysts: Nanoparticles with a magnetic core can be easily removed from the reaction mixture using an external magnet, offering a simple and efficient recycling method. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts avoids the use of potentially toxic and expensive metals. Proline and its derivatives, for example, have been shown to be effective catalysts for various organic transformations.

Biocatalysis: Enzymes, such as lipases, can catalyze esterification reactions with high selectivity under mild conditions (e.g., lower temperature and neutral pH). nih.gov This reduces energy consumption and the formation of unwanted byproducts. Lipase-catalyzed synthesis of esters can be achieved through direct esterification or transesterification. mdpi.com

The following table provides an overview of different catalyst types for the synthesis of this compound.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid | High activity | Difficult to separate and recycle, corrosive, generates acidic waste. mdpi.com |

| Heterogeneous | Zeolites, Sulfated Zirconia, Ion-exchange Resins | Easy separation and recyclability, reduced corrosion and waste. mdpi.comresearchgate.net | May have lower activity compared to homogeneous catalysts. |

| Biocatalysts | Lipases (e.g., Novozym 435) | High selectivity, mild reaction conditions, biodegradable. nih.govmdpi.com | Can be sensitive to reaction conditions (temperature, pH), potentially higher cost. |

| Organocatalysts | Proline, DMAP | Metal-free, often low toxicity. | May require higher catalyst loading. |

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The Fischer-Speier esterification of 2-(2-bromo-4-fluorophenyl)acetic acid with ethanol to produce this compound has a theoretically high atom economy, as the only byproduct is water. nrochemistry.com

To maximize reaction efficiency, several factors can be optimized:

Reaction Conditions: Optimizing temperature, pressure, and reaction time can lead to higher yields and reduced energy consumption.

Stoichiometry: Using an optimal ratio of reactants can maximize the conversion of the limiting reagent.

Catalyst Selection: A highly efficient catalyst can drive the reaction to completion at a faster rate and with higher selectivity.

Waste Minimization and Byproduct Reduction Strategies

Minimizing waste is a critical aspect of green chemistry. nih.gov In the synthesis of this compound, waste can be generated from several sources, including byproducts, unreacted starting materials, and solvents used in purification.

Strategies for Waste Reduction:

Catalyst Recycling: As discussed, using recyclable heterogeneous catalysts or biocatalysts significantly reduces waste. nicl.it

Solvent Recycling: Implementing distillation or other separation techniques to recover and reuse solvents can drastically reduce solvent waste.

One-Pot Synthesis: Designing synthetic routes where multiple reaction steps are carried out in the same reactor without isolating intermediates can reduce solvent use and waste from purification steps. acs.org

Process Optimization: Fine-tuning reaction conditions can minimize the formation of byproducts, leading to a cleaner reaction and less waste.

Energy Efficiency in Chemical Processes

Reducing energy consumption in chemical manufacturing is not only environmentally beneficial but also economically advantageous. reachemchemicals.com

Approaches to Improve Energy Efficiency:

Catalysis: Catalysts can lower the activation energy of a reaction, allowing it to proceed at a lower temperature and pressure, thus saving energy. wisdomlib.org

Process Intensification: Continuous flow reactors often have better heat transfer and require less energy compared to large batch reactors. reachemchemicals.com

Alternative Energy Sources: Utilizing renewable energy sources to power chemical processes can reduce the carbon footprint of the manufacturing process.

Alternative Activation Methods (e.g., Microwave, Sonochemistry, Photochemistry)

Alternative activation methods can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation can rapidly and uniformly heat the reaction mixture, leading to significantly shorter reaction times and often higher yields. nih.govajrconline.orgnih.gov This method has been successfully applied to various esterification reactions.

Sonochemistry (Ultrasound-Assisted Synthesis): The application of high-frequency ultrasound can create localized high temperatures and pressures through acoustic cavitation, which can enhance reaction rates and yields. nih.govrsc.org Sonochemistry has been used for the synthesis of various organic compounds, including esters.

Photochemistry: Light can be used to initiate chemical reactions, often with high selectivity. Photochemical methods have been explored for the synthesis of esters, although their application to the specific target compound would require further research. researchgate.netdocumentsdelivered.com

The table below summarizes the potential benefits of these alternative activation methods.

| Activation Method | Principle | Potential Advantages for Synthesis |

| Microwave Irradiation | Rapid, uniform heating through dielectric heating. ajrconline.org | Reduced reaction times, improved yields, enhanced reaction selectivity. nih.gov |

| Sonochemistry | Acoustic cavitation creates localized high-energy zones. rsc.org | Increased reaction rates, improved mass transfer, can initiate reactions at lower bulk temperatures. nih.gov |

| Photochemistry | Use of light to initiate chemical reactions. documentsdelivered.com | High selectivity, mild reaction conditions. researchgate.net |

Derivatization and Structural Analogues of Ethyl 2 2 Bromo 4 Fluorophenyl Acetate

Synthesis and Comparative Study of Regioisomers

The synthesis of regioisomers of ethyl 2-(2-bromo-4-fluorophenyl)acetate, such as ethyl 2-(3-bromo-4-fluorophenyl)acetate and ethyl 2-(4-bromo-2-fluorophenyl)acetate, allows for a comparative analysis of the impact of substituent positioning on the molecule's properties and reactivity. The synthetic routes to these isomers typically start from the corresponding bromo-fluorotoluenes or bromo-fluorobenzaldehydes.

For instance, the synthesis of ethyl 2-(3-bromo-4-fluorophenyl)acetate can be achieved from 3-bromo-4-fluorotoluene. The process involves the radical bromination of the methyl group to form 3-bromo-4-fluorobenzyl bromide, followed by cyanation to yield 3-bromo-4-fluorophenylacetonitrile. Subsequent hydrolysis of the nitrile furnishes 3-bromo-4-fluorophenylacetic acid, which is then esterified with ethanol (B145695) in the presence of an acid catalyst to give the desired ethyl ester.

A similar strategy can be employed for the synthesis of ethyl 2-(4-bromo-2-fluorophenyl)acetate, starting from 4-bromo-2-fluorotoluene.

A comparative study of these regioisomers would involve the analysis of their spectroscopic data (NMR, IR, MS) to confirm their distinct structures. Furthermore, their physicochemical properties, such as melting points, boiling points, and chromatographic behavior, would be expected to differ due to the varied electronic and steric environments of the substituents. The reactivity of these isomers in subsequent chemical transformations, for example, nucleophilic aromatic substitution or cross-coupling reactions, would also be a key area of comparison, providing insights into how the relative positions of the bromine and fluorine atoms influence the reactivity of the aryl ring and the benzylic position.

Modifications of the Ester Moiety

The ester moiety of this compound is a prime site for modification to generate a series of analogues with varied pharmacokinetic and pharmacodynamic profiles. These modifications are typically achieved through either direct esterification of 2-(2-bromo-4-fluorophenyl)acetic acid with different alcohols or by transesterification of the ethyl ester.

Synthesis of Various Esters:

The general and widely used method for synthesizing different esters is the Fischer esterification of 2-(2-bromo-4-fluorophenyl)acetic acid. This involves reacting the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727), propanol, isopropanol, benzyl (B1604629) alcohol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester.